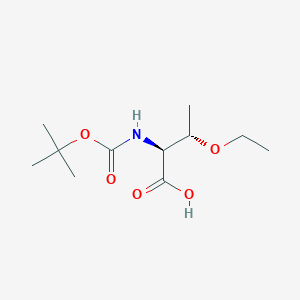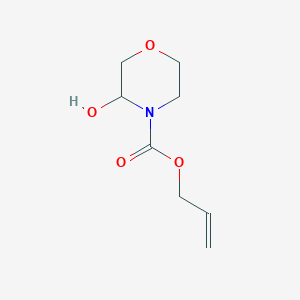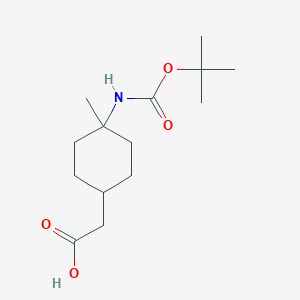![molecular formula C12H12O B11752948 {Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B11752948.png)
{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone is an organic compound that features a bicyclo[1.1.1]pentane core structure attached to a phenyl group through a methanone linkage. This compound is part of a class of bicyclic bridged compounds known for their unique three-dimensional structures and significant strain energy, which makes them interesting subjects for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[111]pentan-1-yl}(phenyl)methanone typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the phenylmethanone group.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including {Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone, often employs continuous flow processes to generate [1.1.1]propellane on demand . This method allows for the efficient production of bicyclo[1.1.1]pentane species in significant quantities, which can then be derivatized into various functionalized compounds.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The strained bicyclo[1.1.1]pentane core is susceptible to nucleophilic and radical substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or radicals for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .
Scientific Research Applications
{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a γ-secretase inhibitor, it binds to the enzyme’s active site, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta plaques associated with Alzheimer’s disease . The bicyclo[1.1.1]pentane core’s rigidity and three-dimensional structure contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
[1.1.1]Propellane: A precursor to many bicyclo[1.1.1]pentane derivatives.
Cubane: Another highly strained bicyclic compound with unique properties.
Uniqueness
{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone is unique due to its combination of the bicyclo[1.1.1]pentane core and the phenylmethanone moiety. This structure imparts both rigidity and functional versatility, making it valuable in various applications from drug design to materials science .
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanyl(phenyl)methanone |
InChI |
InChI=1S/C12H12O/c13-11(10-4-2-1-3-5-10)12-6-9(7-12)8-12/h1-5,9H,6-8H2 |
InChI Key |
RFKFIRBCCGZRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B11752867.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11752870.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11752879.png)
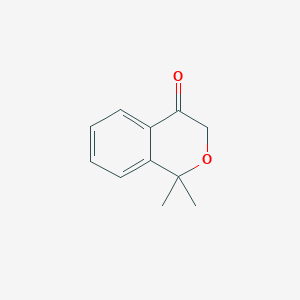
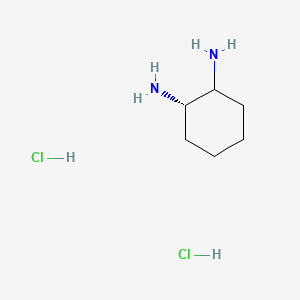
![Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane](/img/structure/B11752894.png)
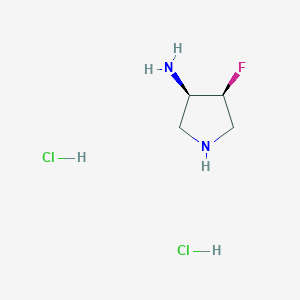
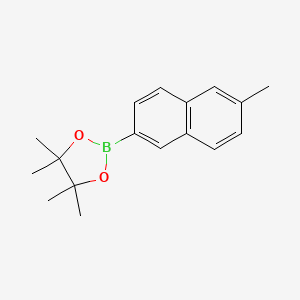
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752913.png)
![ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11752920.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B11752930.png)
